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2,5-Dioxopyrrolidin-1-yl 4-methoxybenzoate

Cat. No.: B2607334
CAS No.: 30364-57-9
M. Wt: 249.222
InChI Key: KKOKMSBDDPQUQS-UHFFFAOYSA-N
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Description

Historical Evolution of Active Ester Reactivity in Organic Synthesis

The concept and application of active esters in organic synthesis have a rich history, primarily driven by the challenges of peptide chemistry. The need to form amide bonds under mild conditions without racemization spurred the development of various carboxylic acid activation methods. In the 1950s, the use of p-nitrophenyl esters by Bodanszky was a significant breakthrough in peptide synthesis. rsc.org This led to further exploration of other "active" ester derivatives that could facilitate amide bond formation with greater efficiency and selectivity. Over the years, a variety of activating groups have been developed, including derivatives of nitrophenols, pentafluorophenol, and hydroxybenzotriazole, each offering different levels of reactivity and stability. researchgate.net

Significance of N-Hydroxysuccinimide Esters in Modern Synthetic Methodologies

Among the diverse array of activated esters, those derived from N-hydroxysuccinimide (NHS) have emerged as exceptionally versatile and widely used reagents in modern organic synthesis. rsc.org Introduced in 1963 by Anderson and co-workers, NHS esters offered a distinct advantage: the N-hydroxysuccinimide byproduct of their reactions is water-soluble, simplifying purification processes. rsc.org

NHS esters strike an effective balance between reactivity and stability. They are generally stable, crystalline solids that can be purified and stored, yet they react efficiently with primary amines under mild, often physiological, conditions to form stable amide bonds. rsc.orgthermofisher.com This reliability has made them indispensable tools in several areas:

Peptide Synthesis: They are fundamental reagents for coupling amino acids while minimizing the risk of racemization. nih.gov

Bioconjugation: NHS esters are extensively used to attach labels (like fluorescent dyes or biotin) to proteins and other biomolecules, or to crosslink them. thermofisher.comnih.gov The primary amino groups on the surface of proteins (from lysine (B10760008) residues and the N-terminus) are ready targets for NHS esters. thermofisher.com

Materials Science: Polymers functionalized with NHS esters are used to create reactive surfaces for immobilizing biomolecules or for post-polymerization modifications to synthesize functional materials. rsc.orgspringernature.com

Structural Classification and Nomenclature of 2,5-Dioxopyrrolidin-1-yl Derivatives

The core structure of an NHS ester is the 2,5-dioxopyrrolidin-1-yl group, which is derived from N-hydroxysuccinimide. The nomenclature reflects this structure. The term "2,5-dioxopyrrolidin-1-yl" describes the succinimide (B58015) ring system attached at the nitrogen atom (position 1). This is followed by the name of the carboxylate group it has esterified.

For instance, in 2,5-Dioxopyrrolidin-1-yl 4-methoxybenzoate (B1229959) , the "4-methoxybenzoate" part indicates that the N-hydroxysuccinimide is esterified with 4-methoxybenzoic acid. These derivatives are broadly classified based on the nature of the attached carboxylic acid, which can be aliphatic, aromatic, or more complex, containing other functional groups for further reactions (e.g., maleimides for reaction with thiols). nih.govrsc.org

Overview of Research Paradigms for 2,5-Dioxopyrrolidin-1-yl 4-methoxybenzoate

This compound (also known as N-succinimidyl 4-methoxybenzoate or Anisoyl-NHS) is a specific, well-characterized NHS ester of an aromatic carboxylic acid. Research on this compound primarily focuses on its synthesis and its utility as a reagent for introducing the 4-methoxybenzoyl group into other molecules, particularly through reactions with nucleophiles like amines.

Its chemical nature as a stable, amine-reactive NHS ester places it within the paradigm of reagents used for bioconjugation, peptide modification, and the synthesis of complex organic molecules and functional materials. While its direct application in creating final products like specific antibody-drug conjugates or novel polymers is not extensively detailed in standalone studies, its role as a critical building block in organic synthesis is well-documented. Studies often feature this compound in the development of new synthetic methodologies or as a precursor for more complex target molecules.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H11NO5 B2607334 2,5-Dioxopyrrolidin-1-yl 4-methoxybenzoate CAS No. 30364-57-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 4-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO5/c1-17-9-4-2-8(3-5-9)12(16)18-13-10(14)6-7-11(13)15/h2-5H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKOKMSBDDPQUQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)ON2C(=O)CCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2,5 Dioxopyrrolidin 1 Yl 4 Methoxybenzoate

Classical Esterification Routes Involving N-Hydroxysuccinimide

The traditional and most widely employed methods for the synthesis of 2,5-Dioxopyrrolidin-1-yl 4-methoxybenzoate (B1229959) involve the direct esterification of 4-methoxybenzoic acid with N-hydroxysuccinimide. These methods typically rely on the activation of the carboxylic acid group to facilitate nucleophilic attack by the hydroxyl group of N-hydroxysuccinimide.

Dehydration Condensation Reactions with Carboxylic Acids and N-Hydroxysuccinimide

Dehydration condensation reactions represent a cornerstone in the synthesis of NHS esters. These reactions involve the removal of a water molecule from the carboxylic acid and N-hydroxysuccinimide to form the ester linkage. This process is typically facilitated by coupling agents that activate the carboxyl group.

Carbodiimides are a class of highly effective coupling agents for the formation of amide and ester bonds. The most common carbodiimides used for the synthesis of 2,5-Dioxopyrrolidin-1-yl 4-methoxybenzoate are N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

In a typical procedure, 4-methoxybenzoic acid and N-hydroxysuccinimide are dissolved in an appropriate anhydrous solvent, such as dichloromethane, chloroform, or dimethylformamide. The carbodiimide (B86325) coupling agent is then added, often at a cooled temperature (e.g., 0 °C) to control the reaction rate and minimize side reactions. The reaction is then typically allowed to warm to room temperature and stirred for several hours to ensure complete conversion. The major challenge with DCC is the removal of the dicyclohexylurea (DCU) byproduct, which is sparingly soluble in most organic solvents and often precipitates out of the reaction mixture. uj.edu.pl EDC, on the other hand, produces a water-soluble urea (B33335) byproduct, which can be easily removed by aqueous workup. thermofisher.com

Coupling AgentTypical SolventReaction TemperatureKey Features
DCC Dichloromethane, Chloroform0 °C to room temp.Insoluble urea byproduct, easy to filter off.
EDC Dichloromethane, DMF, Water0 °C to room temp.Water-soluble urea byproduct, easy aqueous workup.

This table summarizes common carbodiimide reagents used in the synthesis of this compound.

For instance, the synthesis of a similar NHS ester, N-succinimidyl 4-formylbenzoate, is achieved by reacting 4-formylbenzoic acid with N-hydroxysuccinimide in the presence of a coupling agent. nih.gov

An alternative to carbodiimide-mediated coupling involves the use of phosphine-based reagents. A notable example is the combination of iodine (I₂), triphenylphosphine (B44618) (PPh₃), and triethylamine (B128534) (Et₃N). This method provides a mild and efficient route for the synthesis of N-hydroxysuccinimide esters, avoiding the use of carbodiimides and their associated byproducts. organic-chemistry.orgnih.gov

This reaction is believed to proceed through the formation of an acyloxyphosphonium salt intermediate. Triphenylphosphine and iodine react to form a reactive phosphorus species, which then activates the carboxyl group of 4-methoxybenzoic acid. The subsequent addition of N-hydroxysuccinimide leads to the formation of the desired ester. Triethylamine acts as a base to neutralize the hydrogen iodide generated during the reaction. This method is praised for its operational simplicity, broad substrate scope, and the use of inexpensive and readily available reagents. organic-chemistry.orgnih.gov The reaction is typically carried out at room temperature in a suitable organic solvent.

Reagent SystemKey Advantages
I₂/PPh₃/Et₃N Avoids carbodiimides, mild reaction conditions, simple workup.

This table highlights a phosphine-based reagent system for NHS ester synthesis.

Mitsunobu-Type Esterification Approaches

The Mitsunobu reaction is a versatile and powerful method for the formation of esters from alcohols and carboxylic acids under mild, neutral conditions. organic-chemistry.orgmissouri.edu This reaction can be adapted for the synthesis of this compound by treating N-hydroxysuccinimide (acting as the "alcohol" component) with 4-methoxybenzoic acid in the presence of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.gov

The reaction mechanism involves the in-situ formation of a reactive alkoxyphosphonium salt from N-hydroxysuccinimide and the phosphine/azodicarboxylate reagent system. This activated intermediate is then readily displaced by the carboxylate of 4-methoxybenzoic acid in an SN2-type reaction to afford the desired NHS ester. organic-chemistry.orgmissouri.edu A key advantage of the Mitsunobu reaction is its high stereoselectivity (with inversion of configuration at the alcohol stereocenter, though not relevant for NHS), and its compatibility with a wide range of functional groups. nih.gov However, a significant drawback is the formation of triphenylphosphine oxide and the reduced hydrazine (B178648) byproduct, which can sometimes complicate purification. organic-chemistry.orgmissouri.edu

ReagentsTypical SolventKey Features
PPh₃, DEAD/DIAD THF, DichloromethaneMild, neutral conditions; high functional group tolerance.

This table outlines the reagents and features of the Mitsunobu-type esterification.

Novel Synthetic Pathways to N-Hydroxysuccinimide Active Esters

In addition to the classical methods, research into more efficient, sustainable, and atom-economical synthetic routes has led to the development of novel pathways for the synthesis of N-hydroxysuccinimide active esters.

Organocatalyzed Approaches for Active Ester Formation

Organocatalysis has emerged as a powerful tool in modern organic synthesis, offering metal-free and often milder reaction conditions. For the synthesis of active esters like this compound, organocatalytic approaches can provide an attractive alternative to traditional methods.

One such approach involves the use of N-heterocyclic carbenes (NHCs) as catalysts for the esterification of aldehydes with alcohols. nih.gov While not a direct route from the carboxylic acid, this methodology could potentially be adapted. More directly, chiral Brønsted acids have been shown to catalyze the atroposelective coupling of carboxylic acids with alcohols using ynamides as coupling reagents, a strategy that could be explored for the synthesis of the target compound. thieme-connect.de Furthermore, N-halosuccinimides, such as N-bromosuccinimide (NBS), have been demonstrated to be efficient catalysts for the direct esterification of aryl carboxylic acids under mild, metal-free conditions. mdpi.com The catalytic activity of NBS in the reaction of benzoic acid with methanol (B129727) suggests its potential applicability for the esterification of 4-methoxybenzoic acid with N-hydroxysuccinimide.

These organocatalytic methods are still an area of active research and development, but they hold promise for providing more environmentally benign and efficient routes to N-hydroxysuccinimide active esters.

Catalyst TypePotential Advantages
N-Heterocyclic Carbenes (NHCs) Metal-free, mild conditions.
Chiral Brønsted Acids Potential for stereoselective synthesis (less relevant for NHS esters).
N-Bromosuccinimide (NBS) Metal-free, mild conditions, readily available catalyst.

This table presents emerging organocatalytic approaches for active ester formation.

Flow Microreactor Synthesis Techniques for this compound

Continuous-flow microreactor technology offers significant advantages over traditional batch synthesis, including enhanced heat and mass transfer, precise control over reaction parameters, and improved safety when handling hazardous reagents. beilstein-journals.org While specific literature on the flow synthesis of this compound is limited, the principles of continuous-flow esterification and acylation can be applied.

A potential flow synthesis setup would involve the continuous pumping of a solution of 4-methoxybenzoic acid and a suitable activating agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), through a heated microreactor. Simultaneously, a solution of N-hydroxysuccinimide (NHS) would be introduced at a specific junction. The rapid mixing and precise temperature control within the microreactor would facilitate the efficient formation of the desired active ester. scispace.com The short residence times, typically in the range of seconds to minutes, can minimize the formation of byproducts. beilstein-journals.org

The table below illustrates a hypothetical comparison of reaction parameters for the synthesis of an N-hydroxysuccinimide ester in a batch reactor versus a continuous-flow microreactor.

ParameterBatch ReactorContinuous-Flow Microreactor
Reaction Time HoursSeconds to Minutes
Temperature Control ModeratePrecise
Mixing Diffusion limitedRapid and Efficient
Safety Potential for thermal runawayEnhanced safety due to small reaction volume
Scalability DifficultReadily scalable by numbering-up
Productivity LowerHigher

This approach allows for the rapid optimization of reaction conditions, such as temperature, residence time, and stoichiometry, to maximize the yield and purity of this compound.

Strategies Utilizing Modified Succinimide (B58015) Precursors

The traditional method for synthesizing N-hydroxysuccinimide esters often involves the activation of a carboxylic acid followed by reaction with N-hydroxysuccinimide. researchgate.net However, strategies employing modified succinimide precursors that act as activating agents themselves offer a more direct and often milder route to this compound.

One such precursor is N,N'-disuccinimidyl carbonate (DSC) . This reagent reacts directly with 4-methoxybenzoic acid in the presence of a base, such as triethylamine, to form the desired active ester. This method avoids the use of carbodiimide coupling agents, which can lead to the formation of difficult-to-remove urea byproducts. researchgate.net The reaction with DSC is generally clean and proceeds in high yield. researchgate.net

Another modified precursor is N,N'-disuccinimidylsulfite , which can be prepared from N-hydroxysuccinimide trimethylsilyl (B98337) ether and thionyl chloride. google.com This reagent also facilitates the efficient synthesis of active esters with a low isomerization ratio, which is particularly important when dealing with chiral carboxylic acids. google.com

The use of these modified succinimide precursors presents a significant advantage in terms of simplifying the reaction procedure and purification process. The table below summarizes the key features of these alternative reagents.

Modified Succinimide PrecursorKey Advantages
N,N'-Disuccinimidyl carbonate (DSC) Avoids carbodiimide coupling agents and urea byproducts; clean reaction profile. researchgate.net
N,N'-Disuccinimidylsulfite Low isomerization of starting materials; efficient esterification. google.com

These strategies represent a valuable advancement in the synthesis of active esters like this compound, offering higher purity and simplified workup procedures.

Green Chemistry Principles in the Synthesis of Active Esters

The application of green chemistry principles to the synthesis of active esters aims to reduce the environmental impact of the chemical process. This involves considerations such as atom economy, the use of safer solvents, energy efficiency, and waste reduction.

The traditional synthesis of N-hydroxysuccinimide esters using carbodiimides like DCC has a low atom economy due to the formation of a stoichiometric amount of dicyclohexylurea byproduct. researchgate.net Alternative methods that improve atom economy are therefore highly desirable. For instance, the use of catalytic methods or reagents that are incorporated into the final product would be a significant improvement.

The choice of solvent is another critical aspect of green chemistry. Many traditional organic solvents are volatile, toxic, and flammable. The development of synthetic routes that utilize greener solvents, such as water, ionic liquids, or even solvent-free conditions, is a key area of research. taylorandfrancis.com

The 12 principles of green chemistry can be systematically applied to the synthesis of this compound, as outlined in the table below.

Green Chemistry PrincipleApplication in Active Ester Synthesis
1. Prevention Design syntheses to avoid waste generation.
2. Atom Economy Utilize methods that maximize the incorporation of all materials into the final product.
3. Less Hazardous Chemical Syntheses Employ less toxic reagents and generate less hazardous waste.
4. Designing Safer Chemicals The product itself is designed for a specific function, but its synthesis should be safe.
5. Safer Solvents and Auxiliaries Minimize or replace hazardous solvents with greener alternatives.
6. Design for Energy Efficiency Conduct reactions at ambient temperature and pressure where possible.
7. Use of Renewable Feedstocks Source starting materials from renewable resources if feasible.
8. Reduce Derivatives Avoid unnecessary protection and deprotection steps.
9. Catalysis Use catalytic reagents in place of stoichiometric ones.
10. Design for Degradation The product is designed for reactivity, but byproducts should be benign.
11. Real-time analysis for Pollution Prevention Monitor reactions to prevent byproduct formation.
12. Inherently Safer Chemistry for Accident Prevention Choose substances and reaction conditions that minimize the potential for accidents.

By adhering to these principles, the synthesis of this compound can be made more sustainable and environmentally friendly.

Control of Selectivity and Yield in this compound Synthesis

Achieving high selectivity and yield is a primary goal in the synthesis of this compound. Several factors influence the outcome of the reaction, and careful control of these parameters is essential.

Choice of Coupling Agent and Additives: The selection of the coupling agent is critical. While DCC is effective, it can lead to the formation of N-acylurea byproducts if the reaction is not carefully controlled. Water-soluble carbodiimides like EDC are often preferred as the resulting urea byproduct is easily removed during aqueous workup. The addition of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or HOSu itself can suppress side reactions and improve the yield and purity of the active ester. researchgate.net

Reaction Conditions: Temperature, solvent, and reaction time all play a significant role. The formation of the active ester is typically carried out at room temperature or below to minimize side reactions. The choice of solvent can influence the solubility of reactants and the reaction rate. Aprotic solvents such as dichloromethane, tetrahydrofuran, or acetonitrile (B52724) are commonly used.

Stoichiometry: The molar ratio of the reactants must be carefully controlled. Using a slight excess of the coupling agent and N-hydroxysuccinimide can help to drive the reaction to completion. However, a large excess should be avoided to prevent purification difficulties.

Purification: The final purity of the product is highly dependent on the purification method. Recrystallization is a common technique for obtaining highly pure this compound. Chromatography may also be employed if necessary to remove any remaining impurities.

The following table outlines key parameters and their impact on the synthesis of this compound.

ParameterEffect on Selectivity and Yield
Coupling Agent Influences byproduct formation and ease of purification.
Additives (e.g., HOBt) Can suppress side reactions and improve yield.
Temperature Lower temperatures generally favor higher selectivity.
Solvent Affects solubility of reactants and reaction kinetics.
Stoichiometry Precise control is needed to maximize conversion and minimize waste.
Purification Method Determines the final purity of the isolated product.

By systematically optimizing these parameters, it is possible to achieve a high yield of this compound with excellent purity.

Reactivity and Mechanistic Investigations of 2,5 Dioxopyrrolidin 1 Yl 4 Methoxybenzoate

Nucleophilic Acyl Substitution Mechanisms

Nucleophilic acyl substitution is the primary reaction pathway for 2,5-Dioxopyrrolidin-1-yl 4-methoxybenzoate (B1229959). These reactions proceed through mechanisms that can be influenced by the nucleophile, solvent, and the presence of catalysts. The formation of a tetrahedral intermediate is a key feature of these reactions, with the rate-determining step being either the formation or the breakdown of this intermediate.

Aminolysis Reactions: Kinetics and Proton Transfer Mechanisms

Aminolysis of active esters like 2,5-Dioxopyrrolidin-1-yl 4-methoxybenzoate is a cornerstone of peptide synthesis. The reaction involves the nucleophilic attack of an amine on the ester's carbonyl carbon. Kinetic studies reveal that these reactions can proceed through either a concerted pathway or a stepwise mechanism involving a tetrahedral intermediate. researchgate.net The rate-determining step in the stepwise mechanism depends on the relative basicities of the amine nucleophile and the N-hydroxysuccinimide leaving group. mst.edu

Proton transfer is a critical aspect of the aminolysis mechanism. The transfer of a proton from the attacking amine can occur concurrently with nucleophilic attack. This process can be facilitated by a second molecule of the amine acting as a general base or by other proton transfer catalysts in the reaction medium. researchgate.net Quantum mechanical studies have highlighted the role of proton transfer in directing the reaction pathway and influencing selectivity. researchgate.net For instance, in some systems, a proton transfer catalyst can alleviate the strain of a four-membered transition state, thereby promoting the reaction. researchgate.net The correlation of the amine's basicity with the nucleophilic rate constant can yield a Brønsted plot with a slope (βnuc) that provides insight into the degree of bond formation at the transition state. mst.edu

Interactive Data Table: Kinetic Parameters for Aminolysis of Active Esters

Nucleophile (Amine) βnuc Reaction Order in Amine Mechanistic Implication
Primary Amines ~1.0 First Order Suggests a significant charge development on the nitrogen atom in the transition state. mst.edu

Transesterification Reactions

Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. This reaction can be catalyzed by either an acid or a base. In the context of active esters like this compound, transesterification can occur in the presence of an alcohol, leading to the formation of a different ester and N-hydroxysuccinimide. While less common than aminolysis in peptide synthesis, it is a potential side reaction if alcohols are present. The mechanism involves the nucleophilic attack of the alcohol on the activated carbonyl carbon, proceeding through a tetrahedral intermediate. google.com

Hydrolytic Stability and Pathways

The hydrolytic stability of this compound is a crucial factor, particularly in aqueous environments commonly used for bioconjugation. Hydrolysis of the ester group is a competitive reaction to aminolysis, leading to the formation of 4-methoxybenzoic acid and N-hydroxysuccinimide. nih.gov This process can reduce the efficiency of the desired amidation reaction. nih.gov

The rate of hydrolysis is pH-dependent, with increased rates observed under alkaline conditions. Kinetic studies on similar N-hydroxysuccinimide (NHS) esters have shown that the rate of hydrolysis can be significant, and in some cases, even faster than aminolysis, especially at low amine concentrations. nih.gov The hydrolytic pathway involves the nucleophilic attack of water or hydroxide (B78521) ions on the carbonyl carbon, followed by the departure of the succinimide (B58015) leaving group.

Role of the Succinimide Moiety as a Leaving Group

The reactivity of this compound as an acylating agent is significantly enhanced by the nature of the 2,5-Dioxopyrrolidin-1-oxy (succinimide) moiety as a good leaving group. The effectiveness of a leaving group is related to the stability of the anion formed upon its departure, which in turn is related to the pKa of its conjugate acid. youtube.com The conjugate acid of the leaving group is N-hydroxysuccinimide.

The N-hydroxysuccinimide anion is stabilized by several factors. The presence of the electron-withdrawing carbonyl groups on the succinimide ring helps to delocalize the negative charge on the oxygen atom. This resonance stabilization makes the N-hydroxysuccinimide anion a relatively weak base and therefore a good leaving group. youtube.com The pKa of the conjugate acid is a key indicator of leaving group ability; a lower pKa of the conjugate acid corresponds to a better leaving group. youtube.com

Influence of Aromatic Substituents on Reactivity

The substituent on the aromatic ring of the benzoate (B1203000) moiety plays a critical role in modulating the reactivity of the ester. The 4-methoxy group in this compound is an electron-donating group. Electron-donating groups tend to decrease the electrophilicity of the carbonyl carbon, thereby reducing the rate of nucleophilic attack compared to an unsubstituted benzoate. Conversely, electron-withdrawing groups increase the electrophilicity and enhance the reaction rate.

The quantitative effect of substituents on the reaction rate can be analyzed using the Hammett equation, which relates the logarithm of the rate constant to a substituent constant (σ) and a reaction constant (ρ). Studies on the aminolysis of substituted phenyl benzoates have often shown non-linear Hammett plots. This curvature can sometimes be interpreted as a change in the rate-determining step. However, an alternative explanation involves ground-state stabilization through resonance interaction between an electron-donating substituent and the carbonyl group. The Yukawa-Tsuno equation is often applied in such cases to account for the resonance effect, which can provide a linear correlation.

Interactive Data Table: Hammett Equation Parameters for Aminolysis of Substituted Benzoates

Substituent (X) in X-Ph-CO-O-NHS σ value Relative Rate (kₓ/kₙ) Effect on Reactivity
4-Methoxy (CH₃O) -0.27 < 1 Electron-donating, deactivating
Hydrogen (H) 0.00 1 Reference

Stereochemical Considerations in Reactions Involving Active Esters

In reactions where the acyl group is derived from a chiral carboxylic acid, such as an amino acid, the stereochemical integrity of the chiral center is of paramount importance. The use of active esters like N-succinimidyl esters is common in peptide synthesis to minimize racemization. documentsdelivered.comnih.gov However, racemization can still occur, particularly in the presence of a base. mdpi.com

The principal mechanism for racemization involves the abstraction of the α-proton of the activated amino acid residue by a base, leading to the formation of a planar enolate intermediate. Reprotonation of this intermediate can occur from either face, resulting in a mixture of enantiomers. Another pathway for racemization is through the formation of an oxazolone (B7731731) intermediate. google.com The extent of racemization is influenced by factors such as the nature of the activating group, the solvent, the base used, and the specific amino acid residue. researchgate.netnih.gov Computational studies have also explored the mechanism of racemization of succinimide intermediates, suggesting that it can be catalyzed by species such as dihydrogen phosphate (B84403) ions. mdpi.com

Applications of 2,5 Dioxopyrrolidin 1 Yl 4 Methoxybenzoate in Organic Synthesis

Amide Bond Formation and Coupling Reactions

The formation of an amide bond is a cornerstone of organic and medicinal chemistry. 2,5-Dioxopyrrolidin-1-yl 4-methoxybenzoate (B1229959) serves as an efficient acylating agent, facilitating the coupling of carboxylic acids (in their activated form) with primary and secondary amines to yield amides. The N-hydroxysuccinimide moiety is an excellent leaving group, which promotes the nucleophilic attack of an amine on the carbonyl carbon.

Recent research has highlighted the utility of related N-hydroxysuccinimide esters in iodide-catalyzed amide synthesis, a process that can be inferred to be applicable to 2,5-Dioxopyrrolidin-1-yl 4-methoxybenzoate. This methodology demonstrates significant yields under specific reaction conditions, underscoring the compound's potential in efficient amide bond construction.

Reaction Component Role Significance
This compoundAcylating AgentActivates the 4-methoxybenzoyl group for nucleophilic attack.
Amine (Primary or Secondary)NucleophileForms the new amide bond by attacking the activated carbonyl.
Iodide Catalyst (in some methods)PromoterEnhances the rate and efficiency of the amidation reaction.

Utility in Peptide Synthesis Methodologies

While direct and extensive research specifically detailing the use of this compound in peptide synthesis is not abundant in publicly available literature, its structural motif as an N-hydroxysuccinimide (NHS) ester is of paramount importance in this field. NHS esters are widely employed for the activation of carboxylic acid groups of amino acids, a critical step in both solution-phase and solid-phase peptide synthesis (SPPS).

The general mechanism involves the reaction of an N-protected amino acid with a coupling agent to form the NHS ester. This activated amino acid is then reacted with the free amino group of another amino acid or a growing peptide chain, resulting in the formation of a peptide bond. The 4-methoxybenzoyl group of the title compound could potentially be used as a protecting group or a modifying agent for the N-terminus or side chains of amino acids, although specific examples are not extensively documented.

Polymer Functionalization through Post-Polymerization Modification

The covalent modification of polymers is a powerful strategy for tailoring their physical, chemical, and biological properties. Activated esters, particularly NHS esters, are instrumental in post-polymerization modification, a technique that introduces functional groups onto a pre-existing polymer backbone.

Polymers containing pendant amine or other nucleophilic groups can be readily functionalized by reaction with this compound. This reaction attaches the 4-methoxybenzoyl moiety to the polymer, thereby altering its characteristics. This approach is advantageous as it allows for the synthesis of a variety of functional polymers from a common polymeric precursor. Applications of such functionalized polymers are found in drug delivery, biomaterials, and surface coatings.

Synthesis of Functionalized Organic Molecules

Beyond peptides and polymers, this compound is a valuable reagent for the synthesis of a wide array of functionalized organic molecules. Its ability to efficiently introduce the 4-methoxybenzoyl group allows for the modification of natural products, the construction of molecular probes, and the synthesis of building blocks for larger, more complex structures. The reactivity of the NHS ester with various nucleophiles, including amines, alcohols, and thiols (under specific conditions), provides a versatile tool for molecular elaboration.

Esterification and Transesterification Strategies

While the primary application of this compound is in amide bond formation, its activated ester nature also allows it to participate in esterification and transesterification reactions. In the presence of a suitable catalyst or under appropriate conditions, the 4-methoxybenzoyl group can be transferred to an alcohol, forming a new ester. This application, however, is less common than its use in amidation due to the generally higher reactivity of amines towards NHS esters compared to alcohols.

Precursor in Complex Molecule Synthesis and Diversification

The structural components of this compound can be strategically utilized in the synthesis of more complex molecules. The 4-methoxybenzoic acid moiety is a common structural motif in many natural products and pharmacologically active compounds. By using the title compound, this unit can be readily incorporated into a synthetic route. Furthermore, the succinimide (B58015) portion can also be involved in subsequent chemical transformations, making it a versatile building block for the diversification of molecular scaffolds.

Development of Novel Reagents and Intermediates from this compound

The inherent reactivity of this compound makes it a potential starting material for the development of new chemical reagents and synthetic intermediates. For instance, modification of the 4-methoxybenzoyl ring with other functional groups prior to or after its activation as an NHS ester can lead to a new class of reagents with tailored properties for specific bioconjugation or synthetic applications. While specific examples derived directly from this compound are not widely reported, the general principle of using functionalized NHS esters as platforms for new reagent design is a well-established concept in chemical synthesis.

Theoretical and Computational Investigations

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the reactivity of N-hydroxysuccinimide (NHS) esters. While specific DFT studies on 2,5-Dioxopyrrolidin-1-yl 4-methoxybenzoate (B1229959) are not extensively available in the public domain, the principles from studies on similar active esters can be applied to understand its behavior.

The aminolysis of NHS esters is a crucial reaction, and DFT studies on analogous systems help to delineate the reaction pathways. The generally accepted mechanism for the aminolysis of NHS esters proceeds through a tetrahedral intermediate. mst.edu The reaction is initiated by the nucleophilic attack of the amine on the carbonyl carbon of the ester.

A structure-reactivity study on the aminolysis of various substituted N-succinimidyl benzoates, including the p-methoxy derivative, supports a model where a tetrahedral intermediate is formed reversibly, followed by a rate-determining breakdown to the amide product and N-hydroxysuccinimide. mst.edu The reaction can be catalyzed by a second molecule of the amine acting as a general base, which facilitates the deprotonation of the attacking amine in the transition state. mst.edu

The reaction pathway can be summarized as follows:

Nucleophilic Attack: The amine nitrogen attacks the electrophilic carbonyl carbon of the ester.

Formation of a Tetrahedral Intermediate: A transient, high-energy tetrahedral intermediate is formed.

Proton Transfer: A proton is transferred from the amine nitrogen, often assisted by a base (e.g., another amine molecule).

Leaving Group Departure: The N-hydroxysuccinimide anion is expelled, leading to the formation of the stable amide product.

The rates of these reactions are sensitive to the electronic properties of the substituents on the benzoate (B1203000) ring.

Computational analysis of the transition state structures for the aminolysis of NHS esters reveals key features that govern the reaction rate. For the reaction of N-succinimidyl benzoates with amines, the transition state for the formation of the tetrahedral intermediate involves significant charge development on the amine nitrogen. mst.edu

The Hammett relationship, which correlates reaction rates with substituent constants (σ), provides insight into the electronic effects on the transition state. For the competitive acylation of various amines by substituted N-succinimidyl benzoates, the Hammett ρ values are positive, indicating that electron-withdrawing groups on the benzoate ring accelerate the reaction by stabilizing the developing negative charge on the carbonyl oxygen in the transition state. mst.edu

Table 1: Hammett ρ values for the competitive acylation of amines by substituted N-succinimidyl benzoates.

Amine Hammett ρ value
Aniline 1.4
α-Methylbenzylamine 1.2
Benzylamine 1.1

Data sourced from a structure-reactivity study on N-hydroxysuccinimide esters. mst.edu

The kinetic data for the reaction of 2,5-Dioxopyrrolidin-1-yl 4-methoxybenzoate with n-butylamine and piperidine (B6355638) show both first-order and second-order dependence on the amine concentration. This suggests the presence of both uncatalyzed and general-base-catalyzed pathways. mst.edu The second-order term arises from the amine acting as a general base to facilitate proton transfer in the rate-determining step. mst.edu

Table 2: Kinetic Constants for the Aminolysis of this compound.

Amine k₁ (s⁻¹) k₂ (M⁻¹s⁻¹)
n-Butylamine 3.9 x 10⁻² 1.4 x 10⁻¹
Piperidine 4.1 x 10⁻³ 7.8 x 10⁻³

k₁ represents the first-order rate constant, and k₂ represents the second-order rate constant (general-base catalysis). Data sourced from a structure-reactivity study. mst.edu

Molecular Dynamics Simulations of Active Ester Systems

MD simulations can be used to study:

Solvation Effects: The arrangement of solvent molecules around the active ester and how this influences its reactivity. For instance, in aqueous solutions, the organization of water molecules around the ester can affect the rate of hydrolysis, a competing reaction to aminolysis. acs.orgresearchgate.netrug.nl

Reactant Conformations: The simulations can identify the preferred orientations of the amine and the active ester that are conducive to reaction. This involves analyzing the spatial distribution of the reactants and identifying "reactive conformations." rug.nl

Free Energy Profiles: MD simulations, in combination with advanced sampling techniques, can be used to calculate the free energy profile along the reaction coordinate, providing theoretical estimates of reaction barriers and rate constants.

For the hydrolysis of p-methoxyphenyl dichloroacetate, MD simulations have shown that the presence of co-solutes can affect the spatial distribution of reacting molecules, which in turn influences the reaction rate. acs.orgresearchgate.netrug.nl Similar principles would apply to the aminolysis of this compound, where the solvent environment can play a crucial role in modulating the reaction kinetics.

Quantitative Structure-Activity Relationships (QSAR) for Active Esters

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or chemical reactivity. For active esters, QSAR studies can be developed to predict their acylation efficiency based on various molecular descriptors.

A typical QSAR study for a series of active esters, including derivatives of this compound, would involve:

Data Set Compilation: Assembling a series of active esters with experimentally determined reactivity data (e.g., rate constants for aminolysis).

Descriptor Calculation: Calculating a wide range of molecular descriptors for each compound. These can include electronic (e.g., partial charges, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), and topological descriptors.

Model Development: Using statistical methods like multiple linear regression (MLR) or machine learning algorithms to build a mathematical model that correlates the descriptors with the observed reactivity.

Model Validation: Rigorously validating the model to ensure its predictive power.

While a specific QSAR model for this compound is not documented in the provided search context, the principles of QSAR are widely applied in medicinal chemistry and materials science to guide the design of molecules with desired properties.

Computational Guidelines for Predicting Activated Ester–Amine Chemistry

Computational chemistry offers a predictive framework for understanding and optimizing the reactions between activated esters and amines. The following guidelines, derived from theoretical studies on related systems, can be applied to predict the reactivity of this compound:

Electrophilicity of the Carbonyl Carbon: The partial positive charge on the carbonyl carbon is a key indicator of its susceptibility to nucleophilic attack. Higher electrophilicity generally leads to a faster reaction. The electron-donating nature of the methoxy (B1213986) group in the para position of the benzoate ring is expected to slightly reduce the electrophilicity of the carbonyl carbon compared to an unsubstituted benzoate ester.

Steric Hindrance: The steric bulk around the reaction center, both on the active ester and the amine, can significantly impact the reaction rate. Computational modeling can quantify steric hindrance and predict its effect on the accessibility of the carbonyl carbon.

Transition State Energy: The activation energy for the reaction can be calculated using quantum chemical methods. Lower activation energies correspond to faster reaction rates. The nature of the solvent can also be included in these calculations to provide more accurate predictions.

By considering these factors, computational models can provide valuable predictions about the reactivity of this compound with different amines and under various reaction conditions, thereby guiding experimental design and optimization.

Advanced Analytical Methodologies for Characterization and Reaction Monitoring

Chromatographic Techniques for Purity and Reaction Monitoring

Chromatographic methods are indispensable for separating "2,5-Dioxopyrrolidin-1-yl 4-methoxybenzoate" from starting materials, byproducts, and degradation products. These techniques offer high-resolution separation, enabling accurate purity assessment and real-time monitoring of reaction progress.

High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis of non-volatile and thermally sensitive compounds like "this compound". A well-developed and validated reversed-phase HPLC (RP-HPLC) method can effectively quantify the compound and its impurities.

Method Development: The development of a robust HPLC method involves the systematic optimization of several parameters to achieve adequate separation. For "2,5-Dioxopyrrolidin-1-yl 4-methoxybenzoate (B1229959)," a typical RP-HPLC method would utilize a C18 stationary phase, which is effective for separating moderately polar compounds. The mobile phase would likely consist of a mixture of an aqueous component (like water with a small amount of acid, such as trifluoroacetic acid or formic acid, to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the timely elution of all components with good resolution. Detection is typically performed using a UV detector, as the methoxybenzoyl moiety provides a strong chromophore.

Interactive Data Table: Proposed HPLC Method Parameters

ParameterSuggested ConditionRationale
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Provides good retention and separation for moderately polar aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to suppress ionization and improve peak shape.
Mobile Phase B AcetonitrileStrong organic solvent for eluting the analyte and impurities.
Gradient 5% to 95% B over a specified time (e.g., 20 minutes)Ensures elution of both polar and non-polar components within a reasonable timeframe.
Flow Rate 1.0 mL/minA standard flow rate for analytical columns of this dimension.
Column Temperature 30 °CMaintains consistent retention times and improves peak symmetry.
Detection UV at 254 nmThe aromatic ring of the 4-methoxybenzoate group provides strong absorbance at this wavelength. ejpmr.com
Injection Volume 10 µLA typical volume for analytical HPLC.

Validation: Once developed, the HPLC method must be validated according to established guidelines (e.g., ICH) to ensure its suitability for its intended purpose. nih.gov Key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, or matrix components. This is typically demonstrated by the separation of the analyte peak from all other peaks.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is assessed over a range of concentrations (e.g., 80-120% of the expected concentration). japsonline.com

Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies on spiked samples. nih.gov

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision). japsonline.com

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy. nih.gov

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. nih.gov

While HPLC is generally preferred for compounds like "this compound" due to their limited volatility and thermal stability, GC-MS can be employed for the analysis of more volatile byproducts or for certain derivatization strategies. The compound itself may undergo thermal degradation in the GC injector. However, GC-MS is a powerful tool for identifying impurities if they are amenable to this technique.

In a hypothetical GC-MS analysis, the fragmentation of the molecule under electron ionization (EI) would provide a characteristic mass spectrum. The molecular ion peak (M+) would be observed at m/z 249. The fragmentation pattern would likely involve cleavage at the ester linkage and within the succinimide (B58015) ring.

Interactive Data Table: Predicted GC-MS Fragmentation

m/z (mass-to-charge ratio)Proposed Fragment IonFragment Structure
249Molecular ion [C12H11NO5]+The intact molecule with one electron removed.
135[C8H7O2]+ (4-methoxybenzoyl cation)Cleavage of the ester C-O bond, with the charge retained on the benzoyl portion.
115[C4H5NO2]+ (N-hydroxysuccinimide radical cation)Cleavage of the ester C-O bond, with the charge retained on the succinimide portion.
107[C7H7O]+ (p-cresol radical cation)Loss of CO from the 4-methoxybenzoyl cation.
92[C6H4O]+Further fragmentation of the benzoyl portion.
77[C6H5]+ (phenyl cation)Loss of the methoxy (B1213986) group from the benzoyl portion.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the high separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. europeanpharmaceuticalreview.com This technique is exceptionally well-suited for the analysis of "this compound," providing not only retention time data but also mass-to-charge ratio information, which greatly enhances confidence in peak identification.

LC-MS is particularly valuable for:

Reaction Monitoring: Small aliquots of a reaction mixture can be diluted and injected directly into the LC-MS system to track the consumption of starting materials (e.g., 4-methoxybenzoic acid and N-hydroxysuccinimide) and the formation of the desired product.

Impurity Profiling: LC-MS can detect and often identify low-level impurities that may not be apparent with UV detection alone. The mass data can provide clues to the structure of unknown byproducts.

Stability Studies: The degradation of the active ester can be monitored, and the structures of the degradation products (such as 4-methoxybenzoic acid) can be confirmed.

Common ionization techniques for this type of molecule include Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI). In ESI, the compound would likely be detected as protonated molecules [M+H]+ or adducts with sodium [M+Na]+ or potassium [M+K]+. uni.lu

Interactive Data Table: Expected LC-MS Adducts (Positive Ion Mode)

AdductCalculated m/z
[M+H]+250.07
[M+Na]+272.05
[M+K]+288.02
[M+NH4]+267.10

Spectroscopic Approaches for Structural Elucidation and Mechanistic Studies

Spectroscopic techniques provide detailed information about the molecular structure of "this compound" and are essential for confirming its identity and for studying the dynamics of its reactions.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the unambiguous structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

For "this compound," the ¹H NMR spectrum shows characteristic signals for the aromatic protons of the 4-methoxybenzoate group, the singlet for the methoxy protons, and the singlet for the four equivalent protons of the succinimide ring. rsc.org The ¹³C NMR spectrum complements this by showing distinct signals for the carbonyl carbons of the ester and the imide, the aromatic carbons, the methoxy carbon, and the methylene (B1212753) carbons of the succinimide ring. rsc.orgrsc.org

Interactive Data Table: ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

Atom Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Succinimide (CH₂)2.8 (s, 4H)25.6
Methoxy (OCH₃)3.8 (s, 3H)55.4
Aromatic (C-H ortho to OCH₃)7.4 (dd, 2H)129.5
Aromatic (C-H ortho to C=O)8.0 (dd, 2H)130.6
Aromatic (C-OCH₃)-146.1
Aromatic (C-C=O)-122.2
Ester Carbonyl (C=O)-161.8
Imide Carbonyl (C=O)-169.3

Data sourced from a study by The Royal Society of Chemistry. rsc.org s = singlet, dd = doublet of doublets

NMR is also an excellent tool for monitoring reaction progress. The synthesis of the title compound from 4-methoxybenzoic acid and N-hydroxysuccinimide can be followed by observing the disappearance of the signals corresponding to the starting materials and the concurrent appearance of the characteristic product peaks. The integration of these signals can provide a quantitative measure of the reaction conversion. While this specific molecule does not have a chiral center, for related reactions involving chiral substrates, NMR can be used to assess the formation of diastereomers, as they would typically exhibit distinct sets of NMR signals.

Infrared (IR) spectroscopy is a rapid and simple method for identifying the functional groups present in a molecule. The IR spectrum of "this compound" would display characteristic absorption bands corresponding to the various bonds within its structure. The most prominent features would be the strong carbonyl stretching vibrations.

Key expected absorptions include:

C=O Stretching (Ester): A strong band is expected in the region of 1760-1780 cm⁻¹. The attachment to the electronegative oxygen of the succinimide group shifts this to a higher frequency than typical esters.

C=O Stretching (Imide): The succinimide group will show two characteristic carbonyl stretching bands, typically around 1740 cm⁻¹ and 1710 cm⁻¹.

C-O Stretching: Bands corresponding to the C-O stretching of the ester and ether linkages are expected in the fingerprint region, typically between 1300-1000 cm⁻¹.

Aromatic C=C Stretching: Medium to weak absorptions from the benzene (B151609) ring are expected in the 1600-1450 cm⁻¹ region.

Aromatic C-H Stretching: These will appear as sharp peaks just above 3000 cm⁻¹.

Aliphatic C-H Stretching: The C-H bonds of the succinimide ring will show stretching vibrations just below 3000 cm⁻¹.

Interactive Data Table: Characteristic IR Absorption Bands

Functional GroupBond TypeExpected Absorption Range (cm⁻¹)
Aromatic C-HC-H Stretch3100 - 3000
Aliphatic C-H (Succinimide)C-H Stretch3000 - 2850
Ester CarbonylC=O Stretch1780 - 1760
Imide CarbonylsC=O Stretch1740 & 1710 (approx.)
Aromatic RingC=C Stretch1600 - 1450
Ester and Ether C-OC-O Stretch1300 - 1000

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for the structural elucidation and characterization of this compound. It provides precise data on the molecular mass of the compound and offers insights into its structure through the analysis of its fragmentation patterns. jyi.org This technique is sensitive enough to analyze microscale solutions and can distinguish and quantify each compound in a solution, making it highly valuable for monitoring reaction kinetics. jyi.org

For this compound, the molecular formula is C12H11NO5, which corresponds to a monoisotopic mass of approximately 249.064 g/mol . In mass spectrometry, the compound would be expected to be observed as its protonated molecular ion [M+H]+ at an m/z (mass-to-charge ratio) of approximately 250.071.

Tandem mass spectrometry (MS/MS) is employed to induce fragmentation of the parent ion, yielding daughter ions that are characteristic of the molecule's structure. nih.gov For N-hydroxysuccinimide esters, a common fragmentation pathway involves the cleavage of the ester bond. nih.govacs.org This results in the loss of the N-hydroxysuccinimide (NHS) group as a neutral molecule (C4H5NO2, mass ≈ 115.027 u). Another significant fragmentation would be the formation of the 4-methoxybenzoyl cation.

The expected fragmentation pattern for this compound is detailed in the table below.

Parent Ion (m/z)Fragment Ion (m/z)Neutral Loss (m/z)Putative Fragment Structure
~250.071~135.044115.0274-methoxybenzoyl cation
~250.071~116.034134.037Protonated N-hydroxysuccinimide

This interactive table outlines the primary fragmentation pathways anticipated for this compound under tandem mass spectrometry conditions.

Challenges in Analytical Method Development for Reactive Esters

Developing robust analytical methods for reactive esters like this compound is fraught with challenges, primarily stemming from their inherent instability. americanpharmaceuticalreview.comnih.gov These compounds, particularly N-hydroxysuccinimide esters, are designed to be reactive, which complicates efforts to obtain accurate and reproducible analytical results. nih.gov

A significant challenge is the susceptibility of the ester bond to hydrolysis. americanpharmaceuticalreview.comnih.gov In the presence of aqueous media, such as the mobile phases used in reversed-phase high-performance liquid chromatography (RP-HPLC), the ester can readily hydrolyze back to 4-methoxybenzoic acid and N-hydroxysuccinimide. This degradation can occur during sample preparation, storage, and even during the analytical run itself, leading to the appearance of artifact peaks and an inaccurate assessment of purity. nih.gov The rate of this hydrolysis is often pH-dependent. jyi.org

Furthermore, the thermal instability of such reactive compounds can be a concern. americanpharmaceuticalreview.com Elevated temperatures during analysis, for instance in a heated chromatography column or injector port, can accelerate degradation. The complexity of drug formulations and the presence of various excipients can also interfere with the analysis, potentially obscuring the analyte of interest or catalyzing its degradation. apicule.comsolubilityofthings.com

Strategies for Stabilizing Unstable Analytes During Analysis

To overcome the challenges associated with the analysis of reactive esters, several strategies can be employed to stabilize the analyte. kcasbio.comnih.gov These strategies are crucial for ensuring the integrity of the sample from collection through to the final analysis. youtube.com

Control of pH and Temperature: Since the hydrolysis of NHS esters is pH-dependent, careful control of the pH of the sample diluent and the chromatographic mobile phase is critical. jyi.orgnih.gov Often, a slightly acidic pH is chosen to minimize the rate of hydrolysis. Similarly, performing the analysis at reduced temperatures, for example by using refrigerated autosamplers and cooled column compartments, can significantly slow down degradation kinetics. nih.govkcasbio.com

Minimizing Aqueous Exposure: The most direct way to prevent hydrolysis is to limit the analyte's exposure to water. This can be achieved by using organic solvents for sample preparation and dissolution. kcasbio.com In chromatography, employing techniques with faster analysis times, such as Ultra-High-Performance Liquid Chromatography (UHPLC), can reduce the on-column time and thereby minimize the extent of degradation. nih.gov In some cases, immediate extraction of the analyte from an aqueous matrix into a stable organic solvent system is a viable approach. kcasbio.com

Use of Stabilizing Agents: For certain analytes, the addition of stabilizing agents to the sample matrix can be effective. This might include the use of antioxidants for light-sensitive or oxidation-prone compounds. wuxiapptec.com While less common for hydrolysis-prone esters, the principle of adding an agent to counteract a specific degradation pathway is a key strategy. kcasbio.com The choice of anticoagulant or enzyme inhibitor in biological samples can also be critical if the analyte is susceptible to enzymatic degradation. kcasbio.comwuxiapptec.com

Appropriate Sample Handling and Storage: Proper sample handling is fundamental. This includes protecting samples from light if the analyte is photolabile and ensuring storage at low temperatures (e.g., -20°C or -80°C) to maintain long-term stability. nih.gov For slowly degrading molecules, the use of in-lab controls like ice baths may be sufficient to ensure analyte integrity during processing. kcasbio.com

By implementing these strategies, analysts can mitigate the inherent instability of reactive esters like this compound, enabling the development of accurate, reproducible, and robust analytical methods.

Future Research Directions and Unexplored Avenues

Development of Sustainable and Environmentally Benign Synthetic Protocols

The traditional synthesis of NHS-esters often involves coupling agents like N,N'-dicyclohexylcarbodiimide (DCC), which generates urea (B33335) byproducts that can complicate purification. researchgate.netnih.govresearchgate.net Green chemistry principles are driving the development of more sustainable alternatives.

Key areas of development include:

Alternative Activation Methods: Research is moving towards avoiding carbodiimides. Methods utilizing anhydrides and their analogues, such as N,N′-disuccinimidyl carbonate (DSC), offer a cleaner approach where only N-hydroxysuccinimide (NHS) and CO2 are formed as side products. researchgate.netmdpi.com The use of triphosgene (B27547) has also been explored as an acid activator, leading to high yields under mild conditions, though its toxicity is a significant drawback. researchgate.netthieme-connect.com

Catalytic Approaches: Biocatalysis, using enzymes like lipases, presents a highly selective and environmentally friendly route for ester synthesis, operating under mild conditions. benthamdirect.comjocpr.com Organocatalysis with reagents like tetrabutylammonium (B224687) iodide also offers a greener pathway. amerigoscientific.com

Green Solvents and Conditions: The use of environmentally friendly solvents, such as 2-methyltetrahydrofuran, is being investigated. thieme-connect.com Furthermore, employing water as a solvent, where possible, aligns with green chemistry goals due to its non-toxic and non-flammable nature. mdpi.com Solvent-free synthesis methods are also being explored to minimize waste and environmental impact. mdpi.com

Alternative Starting Materials: Novel strategies include the synthesis of NHS-esters from alcohols and aldehydes under oxidizing conditions, using reagents like 2-iodobenzoic acid (IBX), which broadens the range of accessible starting materials. mdpi.comthieme-connect.comamerigoscientific.com

A comparison of traditional and emerging sustainable synthetic methods is presented below.

MethodActivating Agent/CatalystAdvantagesDisadvantages
Traditional Coupling N,N'-dicyclohexylcarbodiimide (DCC)Robust, wide substrate scope. amerigoscientific.comForms urea byproducts, potential for side reactions. researchgate.netnih.govamerigoscientific.com
Anhydride-based N,N′-disuccinimidyl carbonate (DSC)Cleaner reaction, avoids urea byproducts. researchgate.netmdpi.comDSC can be expensive.
Organocatalysis Tetrabutylammonium iodideEnvironmentally benign. amerigoscientific.comMay require optimization for broad applicability.
Biocatalysis Enzymes (e.g., Lipases)High selectivity, mild conditions, "natural product" label. benthamdirect.comEnzyme stability and cost can be a factor.
Oxidative Coupling 2-iodobenzoic acid (IBX)Allows use of alcohols/aldehydes as starting materials. thieme-connect.comStoichiometric use of oxidizing agent.

Catalyst Development for Enhanced Reactivity and Selectivity

The development of advanced catalysts is crucial for improving the efficiency, reactivity, and selectivity of reactions involving 2,5-dioxopyrrolidin-1-yl 4-methoxybenzoate (B1229959). While NHS-esters are valued for their reactivity with primary amines, enhancing their performance and expanding their reaction scope through catalysis is a key research area. nih.govnih.gov

Future catalytic developments include:

Palladium Catalysis: Palladium-catalyzed carbonylation reactions have emerged as an innovative method for synthesizing NHS-esters from (het)aryl halides. mdpi.comamerigoscientific.com This carbonylative cross-coupling approach expands the range of precursors and enhances efficiency. nih.govamerigoscientific.com

Bimetallic Catalysts: Recent advancements have shown that bimetallic oxide clusters, such as Rhodium-Ruthenium (RhRuOₓ/C), can efficiently catalyze ester synthesis using molecular oxygen as the sole oxidant. britishwaterfilter.comlabmanager.comeurekalert.org This represents a significant step towards greener and more sustainable chemical processes. labmanager.comeurekalert.org These catalysts are versatile for various arenes and carboxylic acids. labmanager.com

Organocatalysis: N-Heterocyclic carbenes (NHCs) have been used in conjunction with hydroxamic acids to catalyze acyl transfer from activated esters for the kinetic resolution of amines, demonstrating the potential of organocatalysis in achieving high selectivity. acs.org

General-Base Catalysis: Studies on the aminolysis of NHS-esters have shown a second-order term in the rate law with respect to the amine concentration, suggesting a general-base catalysis pathway where a second amine molecule facilitates proton transfer in the rate-determining step. mst.edumst.edu Developing catalysts that can effectively play this role could significantly enhance reaction rates.

Catalyst TypeReactionKey Advantages
Palladium Complexes Carbonylative cross-coupling for NHS-ester synthesisHigh efficiency, broad substrate scope, uses (het)aryl halides. nih.govamerigoscientific.com
RhRu Bimetallic Clusters Cross-dehydrogenative coupling for ester synthesisUses O₂ as a green oxidant, high catalytic activity. labmanager.comeurekalert.org
N-Heterocyclic Carbenes (NHCs) Acyl transfer for kinetic resolutionHigh selectivity in resolving racemic amines. acs.org

Exploration of Novel Reactivity Modes for 2,5-Dioxopyrrolidin-1-yl 4-methoxybenzoate

While the reaction of this compound with primary amines to form stable amide bonds is its most common application, research is uncovering novel modes of reactivity. glenresearch.comthermofisher.com

Unexplored avenues include:

Gas-Phase Reactivity: Studies have revealed that in the gas phase, carboxylate groups can act as reactive nucleophiles towards NHS-esters, forming a labile anhydride (B1165640) bond. nih.gov This is in stark contrast to solution-phase chemistry where this reaction is not typically observed, likely due to the increased nucleophilicity of the carboxylate in the absence of solvent. nih.gov

Reactivity with Other Nucleophiles: Although primarily targeting amines, NHS-esters exhibit reactivity with other nucleophilic amino acid side chains. nih.gov Under certain conditions, serine, threonine, and tyrosine residues can react, particularly when influenced by adjacent amino acids or changes in pH. nih.gov The reaction with histidine forms a transient acylimidazole adduct. semanticscholar.org Understanding and controlling these side reactions could open new avenues for selective protein modification.

Acyl Radical Generation: Acyl-1,4-dihydropyridines have been shown to be sources of acyl radicals for various synthetic transformations. nih.gov Investigating whether this compound could be induced to participate in radical-based reactions would represent a significant departure from its traditional role as an acylating agent.

Competitive Reactions: The aminolysis of NHS-esters in aqueous media is always in competition with hydrolysis. nih.gov The rate of hydrolysis is a critical factor that can reduce the efficiency of the desired amidation. nih.gov A deeper understanding of the factors governing the competition between aminolysis and hydrolysis is essential for optimizing reaction conditions, especially in bioconjugation applications. nih.govwindows.net

Reactivity ModeNucleophilePhaseProductSignificance
Standard Aminolysis Primary AmineSolutionStable Amide BondCore reaction for bioconjugation, peptide synthesis. nih.govglenresearch.com
Gas-Phase Acylation CarboxylateGasLabile AnhydrideNovel reactivity distinct from solution-phase. nih.gov
Side Reactions Ser, Thr, Tyr, HisSolutionEsters, AcylimidazolePotential for new protein modification strategies or unwanted byproducts. nih.govsemanticscholar.org

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from batch processing to continuous flow chemistry and automated synthesis offers significant advantages in terms of efficiency, safety, and scalability. jocpr.com Integrating the synthesis and use of this compound into these platforms is a promising future direction.

Flow Synthesis: Continuous flow chemistry allows for precise control over reaction parameters, leading to improved yields and reduced waste. jocpr.com This approach is particularly beneficial for reactions that are exothermic or involve hazardous reagents. The synthesis of active pharmaceutical ingredients (APIs) using flow devices has already demonstrated the potential of this technology. mdpi.com Applying this to the production of NHS-esters could lead to more sustainable and cost-effective manufacturing processes.

Automated Synthesis: Automated platforms can perform multi-step synthetic sequences without manual intervention, dramatically accelerating the discovery and optimization of new molecules. researchgate.net Recent developments have enabled the automated iterative synthesis of small molecules, including steps like cross-coupling and purification. chemrxiv.org Incorporating this compound as a standard building block in such systems would facilitate the rapid generation of compound libraries for screening purposes. For instance, automated systems have been developed for the radiosynthesis of ¹¹C-labeled carboxylic acids and esters, demonstrating the feasibility of automating complex esterification processes. nih.gov

Advanced Computational Modeling for Deeper Mechanistic Understanding

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools to investigate reaction mechanisms at the molecular level. Applying these methods to reactions involving this compound can yield profound insights into reactivity and selectivity.

Mechanism of Aminolysis: DFT studies can elucidate the transition states involved in the aminolysis of NHS-esters. nih.gov It has been shown that the reaction can proceed via a concerted mechanism, where the addition of the amine and the elimination of the NHS group occur simultaneously. nih.gov Computational models can also explain the formation of tetrahedral intermediates, which are thought to be involved in the reaction pathway. acs.orgmst.eduglenresearch.com

Selectivity in Kinetic Resolutions: In the kinetic resolution of racemic amines using chiral NHS-esters, DFT modeling of the transition states can accurately predict and explain the observed stereoselectivity. nih.gov These models reveal that steric hindrances in the transition states are often the determining factor for which enantiomer reacts faster. nih.gov

Understanding Competitive Pathways: Computational modeling can help to understand the energetics of competing reaction pathways, such as aminolysis versus hydrolysis. This knowledge is crucial for designing reaction conditions that favor the desired product. It can also shed light on the EDC/NHS activation mechanism of carboxylic acids, explaining why some substrates form NHS-esters while others preferentially form anhydrides. rsc.org

Expanding the Scope of Post-Polymerization Modification Applications

Polymers containing activated ester side chains are highly valuable precursors for the synthesis of functional materials. amerigoscientific.commdpi.com this compound can be used to introduce the reactive NHS-ester moiety onto polymer backbones, enabling a wide range of post-polymerization modifications.

Future research in this area will likely focus on:

Synthesis of Glycopolymers: Post-polymerization modification is a key strategy for creating glycopolymers, which are important biomaterials. mdpi.com The reaction of amine-functionalized saccharides with polymers bearing NHS-ester groups is an efficient method for their synthesis. mdpi.com

Functional Materials and Surfaces: NHS-ester functionalized polymers are used to modify surfaces for applications such as protein biochips and diagnostics. amerigoscientific.com The ability to create a library of diverse functional polymers from a single precursor polymer by reacting it with various amines is a significant advantage of this approach. mdpi.com

Bioconjugates: The creation of polymer-protein conjugates is another important application. mdpi.com The mild and often aqueous conditions under which NHS-esters react with amines make them ideal for modifying sensitive biomolecules. mdpi.comnih.gov Research into new polymer architectures and the coupling of novel biomolecules will continue to be an active area. nih.gov

Application AreaDescriptionFuture Directions
Glycopolymers Polymers with saccharide moieties, used as biomaterials. mdpi.comDevelopment of novel glycopolymer structures for targeted biological applications.
Surface Functionalization Modification of surfaces to immobilize biomolecules for biochips and sensors. amerigoscientific.comCreating surfaces with advanced properties, such as switchable bio-interactivity.
Bioconjugates Covalent attachment of polymers to proteins or other biomolecules. mdpi.comDesigning sophisticated polymer-drug conjugates and protein-polymer hybrids for therapeutic and diagnostic use.

Q & A

Q. What synthetic strategies are effective for preparing 2,5-Dioxopyrrolidin-1-yl 4-methoxybenzoate, and what are critical reaction parameters?

Methodological Answer: The synthesis typically involves coupling 4-methoxybenzoic acid with N-hydroxysuccinimide (NHS) using carbodiimide crosslinkers like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). Key steps include:

  • Activation of the carboxylic acid group via EDC/NHS in anhydrous solvents (e.g., THF or DMF) at 0–25°C for 4–6 hours .
  • Purification by recrystallization (ethanol/water) or column chromatography.
  • Critical parameters:
    • Solvent choice : Anhydrous conditions prevent hydrolysis of the active ester .
    • Stoichiometry : Excess EDC (1.2–1.5 equiv.) ensures complete activation .
    • Reaction monitoring : TLC or NMR tracks intermediate formation .

Q. How is the structural integrity of this compound confirmed post-synthesis?

Methodological Answer: Multi-modal characterization is essential:

  • NMR :
    • ¹H NMR : Signals at δ 2.8–3.1 ppm (pyrrolidine-dione protons) and δ 3.8–4.0 ppm (methoxy group) confirm substitution .
    • ¹³C NMR : Carbonyl peaks at ~170–175 ppm (ester and dione groups) .
  • FT-IR : Strong absorptions at 1740–1780 cm⁻¹ (C=O stretching) and 1200–1250 cm⁻¹ (C-O ester) .
  • Mass Spectrometry : ESI-MS or HRMS validates molecular weight (e.g., [M+H]⁺ at m/z 265.1) .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing derivatives under varying solvent conditions?

Methodological Answer: Yield optimization requires systematic solvent screening:

  • Polar aprotic solvents (DMF, DMSO) enhance reactivity but may increase side products (e.g., hydrolysis).
  • Low-polarity solvents (THF, dichloromethane) minimize hydrolysis but slow reaction kinetics.
  • Case Study : Refluxing in DMF at 150°C for 20 hours achieved 93% yield for a pyrrolidine derivative, while THF at 25°C yielded <50% .
  • Recommendation : Use a solvent gradient (e.g., THF → DMF) to balance reactivity and purity .

Q. What analytical approaches resolve contradictions in spectral data for 2,5-Dioxopyrrolidin-1-yl ester derivatives?

Methodological Answer: Discrepancies in NMR or IR data may arise from tautomerism or impurities. Strategies include:

  • Deuterated Solvent Swapping : Compare spectra in DMSO-d₆ vs. CDCl₃ to identify solvent-dependent shifts .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals; e.g., HSQC correlates methoxy protons (δ 3.8 ppm) with their carbon .
  • HPLC-PDA : Detect trace impurities (<0.5%) that distort spectral peaks .

Q. How to assess the hydrolytic stability of the active ester group in aqueous buffers?

Methodological Answer:

  • Experimental Design :
    • Dissolve the compound in buffers (pH 4–9) and incubate at 25–37°C.
    • Monitor hydrolysis via:
  • UV-Vis : Absorbance changes at 260–280 nm (release of 4-methoxybenzoate).
  • HPLC : Quantify intact ester vs. hydrolyzed product over time .
  • Key Finding : Hydrolysis accelerates above pH 7.0 due to nucleophilic attack by hydroxide ions .

Q. What strategies enable efficient conjugation of 4-methoxybenzoate esters to biomolecules?

Methodological Answer: The NHS ester group facilitates amine coupling (e.g., peptides, proteins):

  • Stepwise Protocol :
    • Activate the target biomolecule’s amine (e.g., lysine residues) in PBS (pH 7.4–8.5).
    • Add this compound (2–5 equiv.) and stir at 4°C for 12–24 hours.
    • Purify via size-exclusion chromatography .
  • Critical Note : Avoid thiol-containing buffers (e.g., DTT), which quench NHS esters .

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